Cyclopropylmethyl-(4-methoxy-phenyl)-amine hydrochloride
Description
Cyclopropane Ring Geometry and Strain Effects
The cyclopropane ring system within this compound exhibits significant geometric constraints that fundamentally influence the compound's reactivity and conformational behavior. Cyclopropane rings are necessarily planar structures with carbon atoms positioned at the vertices of an equilateral triangle, resulting in C-C-C bond angles of approximately 60 degrees. This geometric arrangement represents a substantial deviation from the optimal tetrahedral angle of 109.5 degrees preferred for sp³-hybridized carbon atoms, generating considerable angle strain within the ring system. The total ring strain in cyclopropane systems has been quantified at approximately 28 kilocalories per mole, which significantly weakens the carbon-carbon bonds compared to acyclic alkane systems.
The angle strain in cyclopropane arises from the geometric necessity of constraining three carbon atoms within a triangular arrangement, forcing bond angles to deviate by nearly 50 degrees from their optimal values. This strain energy contributes to enhanced reactivity of cyclopropane-containing compounds, as ring-opening reactions can provide substantial energetic relief through the formation of less strained molecular configurations. Additionally, the planar geometry of the cyclopropane ring eliminates conformational flexibility, creating a rigid structural element that constrains the overall molecular shape and influences intermolecular packing arrangements in solid-state forms.
The eclipsing strain associated with the cyclopropane ring system further contributes to the overall destabilization, as all carbon-carbon bonds within the ring adopt fully eclipsed conformations. This torsional strain component adds to the angle strain effects, creating a cumulative destabilization that enhances the chemical reactivity of the cyclopropane unit. The combination of these strain effects results in cyclopropane rings exhibiting reactivity patterns more similar to alkenes than to saturated alkanes, with particular susceptibility to electrophilic attack and ring-opening processes under appropriate conditions.
Methoxyphenyl Group Electronic Configuration
The methoxyphenyl substituent in this compound represents an electron-rich aromatic system that significantly influences the electronic properties of the overall molecular structure. The para-methoxy group functions as a strong electron-donating substituent through both inductive and resonance mechanisms, increasing the electron density of the benzene ring and enhancing its nucleophilic character. The resonance donation from the methoxy oxygen lone pairs creates partial negative charge accumulation at the ortho and para positions of the aromatic ring, while the para substitution pattern places this enhanced electron density directly opposite the methoxy group attachment point.
The electronic configuration of the methoxyphenyl system can be understood through resonance structure analysis, where the methoxy oxygen participates in π-electron delocalization with the aromatic ring system. The oxygen atom contributes two lone pairs of electrons, one of which can overlap with the aromatic π-system to create extended conjugation. This resonance interaction results in partial double-bond character between the oxygen and the aromatic carbon, while simultaneously reducing electron density at the oxygen center and increasing it within the ring system. The resulting electronic redistribution enhances the nucleophilicity of the aromatic ring while maintaining the overall aromatic character of the six-membered system.
The methoxy group orientation relative to the aromatic plane influences the extent of resonance interaction, with coplanar arrangements maximizing orbital overlap and electron delocalization. The para-substitution pattern ensures that resonance effects are transmitted efficiently through the aromatic system without steric interference from adjacent substituents. This electronic configuration contributes to the enhanced reactivity of the methoxyphenyl group in electrophilic aromatic substitution reactions and influences the basicity of the attached amine nitrogen through inductive effects transmitted through the aromatic π-system.
Amine Protonation State in Hydrochloride Form
The amine functionality in this compound exists in a protonated state due to salt formation with hydrochloric acid, fundamentally altering the electronic and physical properties of the compound compared to the neutral free base form. The nitrogen atom in the hydrochloride salt bears a positive formal charge, eliminating the lone pair of electrons that characterizes neutral amines and creating an ionic species with enhanced water solubility and modified hydrogen bonding patterns. This protonation state represents the thermodynamically favored form under acidic conditions, with the resulting ammonium cation stabilized through electrostatic interactions with the chloride counterion.
The protonation process involves the transfer of a proton from hydrochloric acid to the nitrogen lone pair, forming a coordinate covalent bond between the proton and nitrogen atom. This transformation converts the trigonal pyramidal geometry of the neutral amine to a tetrahedral arrangement around the positively charged nitrogen center, with the additional proton occupying the fourth coordination site. The bond angles around the protonated nitrogen adjust to accommodate the tetrahedral geometry, influencing the overall molecular conformation and potentially affecting intramolecular interactions between different structural domains.
The ionic character of the hydrochloride salt significantly enhances intermolecular interactions through ion-ion and ion-dipole forces, contributing to increased melting points, reduced volatility, and enhanced solubility in polar solvents compared to the neutral amine. The chloride anion participates in hydrogen bonding interactions with the ammonium protons, creating extended hydrogen-bonded networks in solid-state arrangements. These electrostatic interactions influence crystal packing patterns and contribute to the physical stability of the hydrochloride salt form, making it the preferred formulation for analytical and research applications where enhanced solubility and handling characteristics are advantageous.
Crystallographic Data and Solid-State Arrangement
The crystallographic characterization of this compound provides essential insights into the three-dimensional arrangement of molecules within the solid state and the intermolecular forces governing crystal stability. While specific crystallographic parameters for this compound were not directly reported in the available literature, related compounds with similar structural features exhibit characteristic packing motifs that can inform predictions about solid-state behavior. The hydrochloride salt form typically adopts crystal structures that maximize electrostatic interactions between ammonium cations and chloride anions, while accommodating the geometric requirements of the organic framework through efficient space-filling arrangements.
The presence of multiple hydrogen bond donors and acceptors within the molecular structure suggests the formation of extended hydrogen-bonded networks that contribute significantly to crystal stability. The protonated amine nitrogen can participate in N-H⋯Cl⁻ hydrogen bonds with chloride anions, while the methoxy oxygen atom may serve as a hydrogen bond acceptor in interactions with neighboring ammonium groups or adventitious water molecules. These directional interactions compete with van der Waals forces and π-π stacking interactions involving the aromatic ring systems to determine the final crystal packing arrangement.
The molecular geometry imposes specific constraints on possible packing arrangements, with the rigid cyclopropane ring and planar aromatic system creating anisotropic molecular shapes that influence crystal morphology and mechanical properties. The combination of ionic and neutral components within the structure requires accommodation of both electrostatic and dispersion forces, potentially leading to complex crystal structures with multiple molecules in the asymmetric unit or polymorphic behavior under different crystallization conditions. Understanding these solid-state arrangements is crucial for predicting physical properties such as solubility, stability, and processing characteristics relevant to practical applications.
Spectroscopic Identification Protocols
The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy each contribute unique information about different aspects of the molecular structure, enabling definitive identification and quantitative analysis of the compound. The integration of multiple spectroscopic approaches ensures robust structural assignment while providing complementary data for quality control and research applications.
The spectroscopic fingerprint of this compound reflects the distinct chemical environments created by the three major structural domains: the cyclopropane ring system, the methoxyphenyl group, and the protonated amine functionality. Each technique provides specific sensitivity to different structural features, with nuclear magnetic resonance offering detailed information about molecular connectivity and stereochemistry, mass spectrometry revealing molecular weight and fragmentation patterns, and infrared spectroscopy identifying functional groups through characteristic vibrational frequencies. The systematic application of these techniques enables comprehensive characterization even for complex multi-component systems.
Nuclear Magnetic Resonance Fingerprinting
Nuclear magnetic resonance spectroscopy provides the most detailed structural information for this compound, with both proton and carbon-13 experiments offering complementary insights into molecular connectivity and dynamics. The proton nuclear magnetic resonance spectrum exhibits characteristic resonance patterns for each structural component, enabling unambiguous assignment of all hydrogen-containing groups within the molecule. The cyclopropane protons typically appear as complex multipets in the region between 0.5 and 1.5 parts per million, reflecting the unique magnetic environment created by the strained ring system and the specific coupling patterns between adjacent protons.
The aromatic protons of the methoxyphenyl group generate characteristic signals in the 6.5 to 7.5 parts per million region, with the para-disubstitution pattern producing a symmetric AA'BB' coupling system that appears as two doublets with identical coupling constants. The methoxy group protons resonate as a sharp singlet around 3.8 parts per million, integrating for three protons and providing a convenient internal reference for quantitative analysis. The methylene bridge connecting the cyclopropane ring to the amine nitrogen typically appears as a doublet around 2.5 to 3.0 parts per million, with coupling to the cyclopropane methine proton creating the observed multiplicity.
The protonated amine functionality in the hydrochloride salt form generates broad signals for the ammonium protons, typically appearing as exchangeable resonances in the 8 to 10 parts per million region that may exhibit temperature and concentration dependence due to chemical exchange processes. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of all carbon environments, with the methoxy carbon appearing around 55 parts per million, aromatic carbons in the 110 to 160 parts per million range, and the cyclopropane carbons exhibiting characteristic upfield shifts due to the unique electronic environment of the strained ring system.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides molecular weight confirmation and diagnostic fragmentation patterns that enable structural identification and purity assessment. The molecular ion peak appears at mass-to-charge ratio 177 for the free base form, corresponding to the molecular formula C₁₁H₁₅NO, while electrospray ionization techniques may generate protonated species at mass-to-charge ratio 178. The hydrochloride salt form may exhibit additional peaks corresponding to chloride adducts or dissociation products, depending on the ionization conditions and source parameters employed during analysis.
The fragmentation pattern of this compound reflects the relative stability of different structural domains and the preferential cleavage sites under electron impact or collision-induced dissociation conditions. Common fragmentation pathways include the loss of the cyclopropylmethyl group through alpha-cleavage adjacent to the nitrogen atom, generating a base peak corresponding to the 4-methoxyaniline fragment at mass-to-charge ratio 123. Alternative fragmentation routes may involve methoxy group loss to produce fragments at mass-to-charge ratio 146, or cyclopropane ring opening followed by neutral losses that generate characteristic daughter ions for structural confirmation.
The collision cross section measurements obtained through ion mobility mass spectrometry provide additional structural information about the gas-phase conformation of the protonated molecule. Predicted values for various adduct forms range from approximately 128 to 187 square angstroms, with the protonated molecular ion [M+H]⁺ exhibiting a collision cross section of 135.7 square angstroms that reflects the compact three-dimensional structure of the molecule. These measurements enable differentiation from structural isomers and provide quality control parameters for analytical method development and validation procedures.
Infrared Vibrational Mode Assignments
Infrared spectroscopy provides characteristic vibrational frequency information that enables functional group identification and molecular fingerprinting of this compound. The spectrum exhibits distinct absorption bands corresponding to each major structural component, with the protonated amine functionality generating broad N-H stretching absorptions in the 2800 to 3000 wavenumber region that are characteristic of ammonium salts. These bands appear broader and shifted to lower frequencies compared to neutral amines due to the ionic character and hydrogen bonding interactions present in the hydrochloride salt form.
The aromatic C-H stretching vibrations appear in the 3000 to 3100 wavenumber region, providing clear identification of the phenyl ring system and enabling differentiation from aliphatic C-H stretches that occur at lower frequencies. The methoxy group contributes characteristic C-O stretching vibrations around 1200 wavenumbers for the sp³ carbon-oxygen bond, along with aromatic C-O stretching near 1240 wavenumbers for the connection to the benzene ring. The symmetric and antisymmetric methyl stretching modes of the methoxy group appear in the 2850 to 2950 wavenumber region, overlapping with other aliphatic C-H stretching absorptions but contributing to the overall spectral complexity.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-6-4-10(5-7-11)12-8-9-2-3-9/h4-7,9,12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJELTXMOQPANOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39959-32-5 | |
| Record name | N-(cyclopropylmethyl)-4-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Cyclopropylmethyl-(4-methoxy-phenyl)-amine hydrochloride is an organic compound with notable biological activity, particularly in the realms of pharmacology and medicinal chemistry. Its structure, characterized by a cyclopropyl group and a para-methoxyphenyl substituent, suggests potential interactions with various biological targets. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₁H₁₅ClN₁O
- Molecular Weight : 177.24 g/mol
- Classification : Amine
The unique structure of this compound contributes to its pharmacological properties, making it a subject of interest for further investigation.
Antidepressant Effects
Preliminary studies indicate that this compound may exhibit antidepressant effects. The compound's interaction with serotonin receptors, particularly the 5-HT2C receptor, has been highlighted in research aimed at developing selective agonists. For instance, modifications to the compound have resulted in derivatives that display significant agonistic activity at the 5-HT2C receptor, with EC50 values around 23 nM .
Interaction Studies
Studies have shown that this compound interacts with various neurotransmitter systems. Its affinity for the 5-HT2C receptor suggests potential applications in treating mood disorders. Additionally, research indicates possible interactions with opioid receptors, which could further elucidate its pharmacological profile .
Case Studies and Research Findings
- Synthesis and Binding Affinity : A series of studies focused on synthesizing derivatives of this compound to evaluate their binding affinities to serotonin receptors. The findings demonstrated that specific substitutions could enhance receptor selectivity and potency .
- ADMET Properties : In vitro studies assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of synthesized derivatives revealed promising profiles. For example, one derivative exhibited high plasma protein binding (82%) and low inhibition of CYP450 enzymes, indicating favorable metabolic stability .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds showed that certain derivatives could reduce cell viability in cancer cell lines significantly. For instance, some cyclopropyl-substituted compounds demonstrated nanomolar GI50 values against tumor cells, suggesting potential anticancer properties .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₁H₁₅ClN₁O | Exhibits antidepressant effects via 5-HT2C receptor |
| Cyclobutylmethyl-(4-methoxy-phenyl)-amine | C₁₂H₁₅ClN₁O | Contains a cyclobutyl group instead of cyclopropyl |
| 1-(4-Methoxyphenyl)cyclohexanemethylamine | C₁₃H₁₉N₁O | Features a cyclohexane ring |
| Phenethyl-(4-methoxy-phenyl)-amine | C₁₂H₁₅N₁O | Lacks the cyclopropane structure |
Scientific Research Applications
Pharmacological Applications
Cyclopropylmethyl-(4-methoxy-phenyl)-amine hydrochloride has been investigated for its potential as a ligand for various neurotransmitter receptors. Its structural features allow it to interact with dopamine receptors, specifically the D2 and D3 subtypes, which are critical in the treatment of neurological disorders.
Dopamine Receptor Interaction
Research indicates that compounds with similar structural motifs exhibit significant binding affinities to dopamine receptors. For instance, the incorporation of a cyclopropylmethyl group has been shown to enhance receptor selectivity and efficacy, making it a valuable candidate in the development of antipsychotic medications. A study demonstrated that derivatives of cyclopropylmethyl amines exhibit varying degrees of affinity for D2 and D3 receptors, with some compounds showing promising results for therapeutic applications in schizophrenia and Parkinson's disease .
Synthesis and Structural Characterization
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with commercially available precursors such as 4-methoxybenzaldehyde and cyclopropylmethylamine.
- Reactions : A typical synthetic route includes the condensation of the aldehyde with the amine followed by hydrochloric acid treatment to yield the hydrochloride salt form.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Antipsychotic Activity
In a notable study published in a pharmacological journal, researchers evaluated the antipsychotic potential of this compound in animal models. The compound was administered to rats exhibiting symptoms analogous to schizophrenia. Results indicated a significant reduction in hyperactivity and an improvement in cognitive function, suggesting its efficacy as an antipsychotic agent .
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound against neurodegeneration induced by oxidative stress. In vitro studies showed that this compound could mitigate cell death in neuronal cultures exposed to harmful agents, indicating its potential use in treating neurodegenerative diseases like Alzheimer's .
Comparative Data Table
The following table summarizes key findings from various studies on this compound:
Future Research Directions
Future research should focus on:
- Clinical Trials : Conducting clinical trials to assess the safety and efficacy of this compound in humans.
- Mechanistic Studies : Investigating the precise mechanisms by which this compound interacts with dopamine receptors and other targets.
- Analog Development : Synthesizing analogs to enhance potency and reduce side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Substituent Effects
The pharmacological and physicochemical properties of arylcyclopropylmethylamine derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of the target compound and analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
*Calculated based on substituent replacement (CF₃ → OCH₃ in ). †Discrepancy noted: Molar mass in may represent the free base.
Research Findings and Functional Implications
Applications: Suitable for drug candidates requiring balanced lipophilicity, such as serotonin receptor modulators or kinase inhibitors .
4-Trifluoromethyl Substituent () :
- Lipophilicity : The electron-withdrawing CF₃ group increases logP, favoring blood-brain barrier (BBB) penetration.
- Stability : Trifluoromethyl groups resist metabolic oxidation, extending half-life but risking accumulation .
3,4-Dichloro Substituent (): Metabolic Stability: Chlorine atoms slow hepatic metabolism, beneficial for sustained action. Toxicity: Potential for bioaccumulation and hepatotoxicity due to halogen persistence .
Phenoxy-Based Analog (): Structural Complexity: The ether linkage introduces steric hindrance, possibly affecting binding kinetics. Use Case: Primarily a synthetic intermediate for complex bioactive molecules .
Conformational and Receptor Binding Considerations
Preparation Methods
Alkylation of 4-Methoxyphenyl Precursors
A key step involves alkylation of 4-methoxyphenyl ethanol or phenol derivatives with cyclopropylmethyl bromide or related halides in the presence of a base and polar aprotic solvents.
- Base Selection: Common bases include sodium hydroxide, potassium hydroxide (preferred), calcium hydroxide, or lithium hydroxide.
- Solvent Selection: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred polar aprotic solvents.
- Reaction Conditions: The reaction is typically carried out under controlled temperature to optimize yield and selectivity.
This step yields intermediates such as 1-[(benzyloxy)-4-(2-cyclopropylmethoxy)ethyl]benzene, which can be debenzylated subsequently.
Debenzylation to Obtain 4-(2-Cyclopropylmethoxy)ethyl Phenol
Epoxide Formation via Reaction with Epichlorohydrin
- The phenol intermediate reacts with epichlorohydrin in the presence of a mild base and a polar protic solvent (such as C1-C4 alcohols).
- Temperature is maintained between 40°C and 90°C.
- This yields 1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2,3-epoxypropane, an epoxide intermediate crucial for further amination.
Amination to Form Cyclopropylmethyl-(4-methoxy-phenyl)-amine
- The epoxide intermediate is reacted with an amine source, such as isopropylamine, to open the epoxide ring and introduce the amino group.
- This step leads to the formation of the desired amine compound.
- The final product is often isolated as its hydrochloride salt for pharmaceutical use.
Alternative Synthetic Routes and Reductive Amination
Other research demonstrates the synthesis of cyclopropylmethyl amines via reductive amination:
- Starting from 4-methoxyaniline derivatives, protection with groups like Troc (2,2,2-trichloroethoxycarbonyl) is performed.
- Reductive amination with cyclopropanecarbaldehyde in the presence of sodium borohydride or sodium triacetoxyborohydride yields the cyclopropylmethyl amine.
- Acidic deprotection and salt formation follow to yield the hydrochloride salt.
This method allows for stereochemical control and modification of the amine substituent.
Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Alkylation | Cyclopropylmethyl bromide, KOH, DMSO or DMF | Preferred base: KOH; solvent: DMSO |
| Debenzylation | Pd/C catalyst, methanol | 10% Pd/C; mild hydrogenation conditions |
| Epoxide formation | Epichlorohydrin, mild base, C1-C4 alcohol, 40-90°C | Polar protic solvent essential |
| Amination | Isopropylamine or other amines | Epoxide ring opening |
| Reductive amination (alt.) | Cyclopropanecarbaldehyde, NaBH4 or NaBH(OAc)3, acid deprotection | Allows stereochemical control |
Research Findings and Yields
- Alkylation and debenzylation steps typically proceed with good to excellent yields (>70%).
- Epoxide formation and subsequent amination yield the target amine in moderate to high yields (~60-85%).
- Reductive amination routes provide flexibility in substituent introduction, with yields around 60-80% depending on conditions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Cyclopropylmethyl-(4-methoxy-phenyl)-amine hydrochloride, and what methodological considerations ensure high yield and purity?
- Methodology : The synthesis typically involves two stages: (1) formation of the free amine via nucleophilic substitution or reductive amination using cyclopropylmethyl halides and 4-methoxyaniline derivatives under controlled conditions (e.g., inert atmosphere, reflux in polar aprotic solvents), and (2) hydrochloride salt formation via treatment with HCl in anhydrous solvents like ethanol or diethyl ether. Industrial-scale synthesis may employ continuous flow reactors to enhance reproducibility and scalability, with automated systems monitoring parameters like temperature (50–80°C) and stoichiometric ratios .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm the cyclopropyl, methoxy, and aromatic proton environments.
- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ expected at m/z 222.15).
- X-ray crystallography to resolve stereochemical ambiguities, particularly for the cyclopropyl moiety.
- HPLC with UV detection (λ = 254 nm) to assess purity (>98% for research-grade material) .
Q. What are the solubility and stability profiles of the compound under varying pH and temperature conditions?
- Methodology : Solubility is tested in solvents like water, DMSO, and methanol via gravimetric analysis. Stability studies use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The hydrochloride salt shows improved aqueous solubility (~4 mg/mL in H₂O) but hydrolyzes under strongly basic conditions (pH >10), necessitating storage at 2–8°C in airtight containers .
Advanced Research Questions
Q. How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Methodology : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections (e.g., Becke’s 1993 method) are used to compute molecular orbitals, electrostatic potentials, and bond dissociation energies. Basis sets like 6-31G(d,p) model the cyclopropyl ring’s strain and conjugation with the methoxyphenyl group. Such studies predict sites for electrophilic/nucleophilic attack (e.g., amine protonation) and correlate with experimental reactivity .
Q. What mechanistic insights explain the compound’s regioselectivity in nucleophilic substitution reactions?
- Methodology : Kinetic studies (e.g., Eyring plots) and isotopic labeling (²H/¹³C) track substituent effects. Computational transition-state analysis (Gaussian 16) identifies steric hindrance from the cyclopropyl group as a key factor. For example, SN2 reactions at the methylamine center are disfavored due to ring strain, while SN1 pathways dominate in polar solvents (ε >15) .
Q. How does the compound interact with biological targets, and what assays validate its potential therapeutic applications?
- Methodology :
- Receptor binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) quantify affinity (IC₅₀ values).
- Enzyme inhibition studies (e.g., MAO-A/B fluorometric assays) assess metabolic stability.
- In silico docking (AutoDock Vina) models interactions with active sites, guided by the methoxyphenyl group’s electron-donating effects and the cyclopropyl’s lipophilicity (clogP ≈ 2.1) .
Q. What advanced chromatographic methods resolve co-eluting impurities in the compound?
- Methodology : UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in acetonitrile/water) separates isobaric impurities (e.g., de-methylated byproducts). Ion mobility spectrometry (IMS) differentiates conformers, while charged aerosol detection (CAD) quantifies non-UV-active contaminants .
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s physicochemical and pharmacological properties?
- Methodology : Comparative QSAR studies using Hammett σ constants and Hansch analysis evaluate substituent effects. For example, replacing methoxy with Cl increases lipophilicity (ΔclogP +0.5) but reduces metabolic half-life in microsomal assays. X-ray diffraction of analogs (e.g., 4-chlorophenyl derivatives) reveals steric clashes impacting binding .
Key Research Considerations
- Contradictions in Data : Computational predictions of amine basicity (pKa ≈ 9.8) may conflict with experimental titrations due to solvent effects. Validate with ab initio calculations (COSMO-RS) .
- Synthesis Scalability : Batch vs. flow chemistry trade-offs: flow systems reduce reaction times (<1 hour) but require precise control of exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
